molecular formula C17H20Cl3N3O2 B1311733 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate CAS No. 317806-87-4

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate

Cat. No. B1311733
M. Wt: 404.7 g/mol
InChI Key: IXJIGWUIXVMATA-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate, also known as TC-PTP, is a synthetic compound with a wide range of applications in scientific research and biochemistry. It is a highly selective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). It is used for studying the effects of AChE inhibition in a variety of biochemical and physiological processes, including learning and memory formation.

Scientific Research Applications

Structural Characterization and Molecular Interactions

One of the primary scientific research applications of carbamate derivatives like 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate involves their structural characterization. These compounds have been synthesized and analyzed using techniques such as single crystal X-ray diffraction. The study by Das et al. (2016) focused on analyzing the nature of interactions and molecular environments of carbamate derivatives, revealing insights into hydrogen bonds and molecular electrostatic potential surface calculations (Das et al., 2016).

Synthesis and Antibacterial Activity

Carbamate derivatives have also been explored for their potential antibacterial properties. Research by Prasad (2021) involved synthesizing novel carbamate derivatives and evaluating their antibacterial activity. This research is significant for developing new antibacterial agents and understanding the structure-activity relationship of these compounds (Prasad, 2021).

Catalytic Applications and Polymerization

The catalytic applications of carbamate derivatives are another area of research interest. Studies have explored the use of these compounds as catalysts in various chemical reactions, including polymerization processes. For example, research by Matiwane et al. (2020) demonstrated the catalytic activity of zinc complexes with carbamate derivatives in the copolymerization of CO2 and cyclohexene oxide (Matiwane et al., 2020).

Synthesis and Herbicidal Activity

The synthesis and potential herbicidal activity of carbamate derivatives have been investigated. A study by Lee et al. (1989) focused on synthesizing carbamate compounds and testing their phytotoxicity on various plants. This research is valuable for developing new herbicides and understanding the impact of these compounds on different plant species (Lee, Hyun-Soo Park, & Jeung-Bea Kim, 1989).

properties

IUPAC Name

2,2,2-trichloroethyl N-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl3N3O2/c1-11-5-7-12(8-6-11)23-14(9-13(22-23)16(2,3)4)21-15(24)25-10-17(18,19)20/h5-9H,10H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJIGWUIXVMATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433013
Record name 2,2,2-Trichloroethyl [3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate

CAS RN

317806-87-4
Record name 2,2,2-Trichloroethyl [3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-amino-3-t-butyl-1-p-tolylpyrazole hydrochloride (300 g, 1.13 mol), water (0.9 L), EtOAc (2.1 L) and NaOH (117 g, 2.84 mol) was stirred between 5-15° C. for 30 min. To this mixture, 2,2,2-trichloroethyl chloroformate (342 g, 1.58 mol) was added over 1 h between 5-15° C. The mixture was stirred at room temperature for 2 h, and then the aqueous layer was separated from the EtOAc layer. The EtOAc layer was washed with brine (2×0.9 L) and dried over MgSO4 (60 g). The EtOAc layer was collected by filtration. To this solution, heptane was added. A part of the solution was removed by distillation. The product was crystallized from the solution, collected by filtration and dried in vacuum oven to constant weight. Yield: 409 g, 90%. 1H NMR (CDCl3) δ 7.40 (d, 2H), 7.30 (d, 2H), 6.40 (s, 1H), 4.80 (s, 2H), 2.40 (s, 3H), 1.40 (s, 9H). MS (EI) m/z 404 (M+).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 L
Type
reactant
Reaction Step One
Name
Quantity
117 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 L
Type
solvent
Reaction Step One
Quantity
342 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A cooled (0° C.) biphasic solution of 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-ylamine (26.6 g, 100 mmol) in water (80 mL) and ethyl acetate (180 mL) was treated with NaOH (10 g, 250 mmol) followed by trichloroethylchloroformate (29.7 g, 140 mmol). The reaction mixture was warmed to room temperature and stirred for 1 hour. The layers were separated and the organic layer was washed with brine (100 mL), dried over MgSO4, filtered through Celite, and concentrated under reduced pressure to provide 40.3 g of pale yellow solid (99% yield).
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
29.7 g
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods III

Procedure details

To a suspension of 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride (2.5 g) in EtOAc (18 ml) was added 2.94 M aqueous NaOH (8 mL) at 0° C. under a nitrogen atmosphere, and the mixture was stirred at the same temperature for 15 min. To the reaction mixture was added 2,2,2-trichloroethyl chlorocarbonate (2.79 g), and the resulting mixture was stirred at room temperature for 6 hr. The organic layer was separated and successively washed with brine (10 mL×2), dried over MgSO4, filtered and evaporated in vacuo. The residue was triturated with IPE, and the precipitates produced were collected by filtration to give 2,2,2-trichloroethyl[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate (1.96 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate

Citations

For This Compound
3
Citations
D Zhu, Q Xing, R Cao, D Zhao, W Zhong - Molecules, 2016 - mdpi.com
We have identified a novel series of substituted N,N′-diarylurea p38α inhibitors. The inhibitory activity of the target compounds against the enzyme p38α, MAPKAPK2 in BHK cells, TNF…
Number of citations: 11 www.mdpi.com
C Carrillo García, C Becker, M Forster… - Journal of Medicinal …, 2021 - ACS Publications
Restoring lost heart muscle is an attractive goal for cardiovascular regenerative medicine. One appealing strategy is the therapeutic stimulation of cardiomyocyte proliferation, which …
Number of citations: 4 pubs.acs.org
D Zhu, X Li, W Zhong, D Zhao - Molecules, 2015 - mdpi.com
A novel series of substituted N,N′-diaryl ureas that act as p38α inhibitors have been designed and synthesized based on two key residues (Gly110 and Thr106) that are different in …
Number of citations: 1 www.mdpi.com

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